2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide is an organic compound that features a fluorophenoxy group and a methylpyridinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide typically involves the reaction of 4-fluorophenol with 2-chloro-N-(3-methylpyridin-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylpyridinyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide
- 2-(4-bromophenoxy)-N-(3-methylpyridin-2-yl)acetamide
- 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C14H13FN2O2 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13FN2O2/c1-10-3-2-8-16-14(10)17-13(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
RNHFDWARFLFBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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